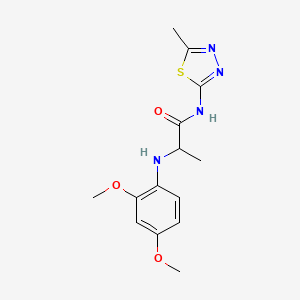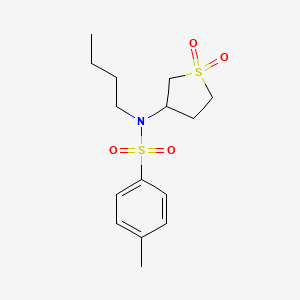
N~2~-(2,4-dimethoxyphenyl)-N~1~-(5-methyl-1,3,4-thiadiazol-2-yl)alaninamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-(2,4-dimethoxyphenyl)-N~1~-(5-methyl-1,3,4-thiadiazol-2-yl)alaninamide, also known as DMPTA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DMPTA is a small molecule that can selectively bind to specific proteins in the body, making it a valuable tool for studying the mechanisms of various biological processes.
作用機序
N~2~-(2,4-dimethoxyphenyl)-N~1~-(5-methyl-1,3,4-thiadiazol-2-yl)alaninamide exerts its effects by selectively binding to specific proteins in the body, including enzymes and receptors. The compound can modulate the activity of these proteins, leading to changes in cellular signaling pathways and physiological responses. The precise mechanism of action of N~2~-(2,4-dimethoxyphenyl)-N~1~-(5-methyl-1,3,4-thiadiazol-2-yl)alaninamide is still being studied, but it is thought to involve the stabilization of protein conformations and the inhibition of protein-protein interactions.
Biochemical and Physiological Effects:
N~2~-(2,4-dimethoxyphenyl)-N~1~-(5-methyl-1,3,4-thiadiazol-2-yl)alaninamide has been shown to have a variety of biochemical and physiological effects, depending on the specific protein targets and cellular pathways involved. The compound can modulate the activity of enzymes involved in metabolism and signaling, as well as receptors involved in neurotransmission and hormone signaling. N~2~-(2,4-dimethoxyphenyl)-N~1~-(5-methyl-1,3,4-thiadiazol-2-yl)alaninamide can also affect cellular processes such as apoptosis and cell cycle regulation.
実験室実験の利点と制限
One of the main advantages of N~2~-(2,4-dimethoxyphenyl)-N~1~-(5-methyl-1,3,4-thiadiazol-2-yl)alaninamide is its selectivity for specific protein targets, which allows researchers to study the effects of modulating individual proteins without affecting other cellular processes. N~2~-(2,4-dimethoxyphenyl)-N~1~-(5-methyl-1,3,4-thiadiazol-2-yl)alaninamide is also relatively easy to synthesize and purify, making it a cost-effective tool for scientific research. However, N~2~-(2,4-dimethoxyphenyl)-N~1~-(5-methyl-1,3,4-thiadiazol-2-yl)alaninamide has some limitations, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.
将来の方向性
There are many potential future directions for research on N~2~-(2,4-dimethoxyphenyl)-N~1~-(5-methyl-1,3,4-thiadiazol-2-yl)alaninamide, including the development of new synthetic methods for the compound and the identification of new protein targets. N~2~-(2,4-dimethoxyphenyl)-N~1~-(5-methyl-1,3,4-thiadiazol-2-yl)alaninamide could also be used in the development of new therapeutic agents for a variety of diseases, including cancer and neurological disorders. Further studies are needed to fully understand the mechanisms of action of N~2~-(2,4-dimethoxyphenyl)-N~1~-(5-methyl-1,3,4-thiadiazol-2-yl)alaninamide and its potential applications in scientific research and medicine.
合成法
N~2~-(2,4-dimethoxyphenyl)-N~1~-(5-methyl-1,3,4-thiadiazol-2-yl)alaninamide can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase synthesis. One common method involves the condensation of N-protected amino acids with a thiadiazole derivative, followed by deprotection and purification steps. The synthesis of N~2~-(2,4-dimethoxyphenyl)-N~1~-(5-methyl-1,3,4-thiadiazol-2-yl)alaninamide is a complex process that requires careful attention to detail and extensive purification to ensure the purity of the final product.
科学的研究の応用
N~2~-(2,4-dimethoxyphenyl)-N~1~-(5-methyl-1,3,4-thiadiazol-2-yl)alaninamide has many potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. The compound can be used to study the interactions between proteins and ligands, as well as the mechanisms of protein-protein interactions. N~2~-(2,4-dimethoxyphenyl)-N~1~-(5-methyl-1,3,4-thiadiazol-2-yl)alaninamide can also be used to identify new drug targets and to develop new therapeutic agents.
特性
IUPAC Name |
2-(2,4-dimethoxyanilino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3S/c1-8(13(19)16-14-18-17-9(2)22-14)15-11-6-5-10(20-3)7-12(11)21-4/h5-8,15H,1-4H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKYQYCYGAMKLBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C(C)NC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(2,4-dimethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)alaninamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(1-{2-[(2,6-diethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]propanamide](/img/structure/B5230854.png)
![5-[(3-acetylphenoxy)methyl]-N-methyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5230855.png)
![3-bromo-N-[3-(1H-imidazol-1-yl)propyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5230869.png)
![N-(4-chloro-2-methylphenyl)-2-(2-methyl-4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B5230881.png)
![3-ethyl-5-{4-[3-(4-ethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5230888.png)
![1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-ethylpiperazine](/img/structure/B5230894.png)

![2-(methylthio)-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5230908.png)
![2-methyl-N-{1-[1-(3-methylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5230921.png)

![11-(3-methoxybenzoyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5230926.png)


![1-[3-(2-chloro-6-methylphenoxy)propyl]piperidine](/img/structure/B5230952.png)